VFV is a potent and selective inhibitor of sterol 14α-demethylase (CYP51) enzymes. [, ] CYP51 is essential for sterol biosynthesis in organisms ranging from fungi to humans. [, ] While azole drugs targeting fungal CYP51 are already in clinical use as antifungals, VFV represents a promising lead compound for developing new treatments for parasitic diseases like Chagas disease and visceral leishmaniasis. [] Additionally, VFV has shown potential as an anticancer agent by inhibiting human CYP51 and decreasing the proliferation of cancer cells. []
VFV's molecular structure includes a 1,3,4-oxadiazole ring linked to two aromatic groups: a benzamide and a substituted biphenyl. [, ] The presence of fluorine atoms in the biphenyl group is likely important for its interactions with the target enzyme, CYP51. [] Crystal structures of human CYP51 in complex with VFV have been solved, revealing a 2:1 inhibitor/enzyme stoichiometry. [] These structures provide insights into the binding mode and interactions of VFV within the active site of human CYP51. []
VFV acts by binding to and inhibiting the enzymatic activity of CYP51. [, , ] In parasites like Trypanosoma brucei, VFV targets the parasite-specific CYP51, disrupting sterol biosynthesis and leading to parasite death. [] In human cells, VFV's inhibition of CYP51 reduces cholesterol production, which is detrimental to rapidly proliferating cancer cells. [] In the context of human cytomegalovirus (HCMV) infection, VFV inhibits hCYP51, which is upregulated during infection and appears to be important for viral replication. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6